2-Ethyl-2-methyl-succinonitrile-d3 is a deuterated derivative of 2-ethyl-2-methyl-succinonitrile, a compound notable for its application in synthetic organic chemistry and as a reference material in various analytical techniques. The compound is classified as a stable isotope-labeled compound, specifically featuring deuterium, which enhances its utility in mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of 2-Ethyl-2-methyl-succinonitrile-d3 can be approached through several methods, primarily involving the introduction of deuterium into the molecular framework.
The synthesis often requires careful control of reaction conditions to ensure the incorporation of deuterium without altering the integrity of the nitrile groups. Advanced techniques such as gas chromatography-mass spectrometry may be employed to confirm the successful synthesis and purity of the compound.
The molecular formula for 2-Ethyl-2-methyl-succinonitrile-d3 is with a molecular weight of approximately 125.19 g/mol.
[2H]C([2H])([2H])CC(C)(CC#N)C#N
InChI=1S/C7H7D3N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3
The structure features two nitrile groups (-C≡N) attached to a branched carbon chain, which contributes to its chemical reactivity and stability.
2-Ethyl-2-methyl-succinonitrile-d3 can participate in various chemical reactions typical for nitriles:
The reactions involving this compound are significant in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
The mechanism of action for 2-Ethyl-2-methyl-succinonitrile-d3 primarily revolves around its reactivity due to the nitrile groups:
The compound's stability and reactivity make it suitable for various applications in synthetic chemistry.
2-Ethyl-2-methyl-succinonitrile-d3 has several scientific uses:
The unique properties conferred by deuteration enhance its applicability in various research fields, particularly those focused on mechanistic studies and synthetic methodologies.
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1